N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine
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Overview
Description
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine is a spirocyclic compound characterized by a unique structural framework. This compound belongs to the class of spirocyclic amines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic structure imparts rigidity and conformational stability, making it an attractive scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine typically involves the construction of the spirocyclic core followed by functionalization. One common method is the Prins cyclization reaction, which allows the formation of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .
. The reaction conditions for these methods often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Optimization of reaction conditions and the use of continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
Scientific Research Applications
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the bacterium’s survival . The compound binds to the active site of the protein, blocking its function and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-one: This compound shares the spirocyclic core but differs in functional groups, leading to different biological activities.
9-(4-tert-butylbenzyl)-4-fluoro-1-oxa-9-azaspiro[5.5]undecane: This derivative exhibits high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.
Uniqueness
N-(2-Oxa-9-azaspiro[5.5]undecan-3-ylmethyl)-N-methylpropan-2-amine is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Properties
IUPAC Name |
N-methyl-N-(2-oxa-9-azaspiro[5.5]undecan-3-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-12(2)16(3)10-13-4-5-14(11-17-13)6-8-15-9-7-14/h12-13,15H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKGPUACNBDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCC2(CCNCC2)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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